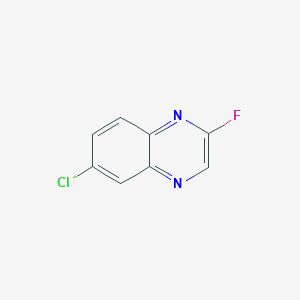
6-Chloro-2-fluoroquinoxaline
Overview
Description
6-Chloro-2-fluoroquinoxaline is a chemical compound with the molecular formula C8H4ClFN2. It has a molecular weight of 182.58 . It is a solid substance stored under an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for 6-Chloro-2-fluoroquinoxaline is 1S/C8H4ClFN2/c9-8-4-11-7-3-5(10)1-2-6(7)12-8/h1-4H . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
6-Chloro-2-fluoroquinoxaline is a solid substance . It is stored under an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Biological Agents
Quinoxalines, including 6-Chloro-2-fluoroquinoxaline, are a class of N-heterocyclic compounds that are important biological agents . They have been the subject of significant research activity due to their prominent pharmacological effects .
Antifungal Applications
Quinoxalines have demonstrated antifungal properties, making them valuable in the development of treatments for fungal infections .
Antibacterial Applications
These compounds also exhibit antibacterial effects, which means they can be used in the creation of new antibiotics to combat bacterial infections .
Antiviral Applications
Quinoxaline derivatives have been identified as potential novel anti-HIV agents . This suggests that 6-Chloro-2-fluoroquinoxaline could potentially be used in the development of treatments for HIV and other viral diseases .
Antimicrobial Applications
In addition to their antifungal and antibacterial properties, quinoxalines also have antimicrobial effects . This makes them useful in the broader field of combating various types of microbial infections .
Cancer Treatment
Quinoxaline derivatives have become a crucial component in drugs used to treat cancerous cells . This indicates that 6-Chloro-2-fluoroquinoxaline could potentially be used in cancer treatment .
Treatment of Neurological Disorders
Quinoxalines have been used in the treatment of neurological disorders such as schizophrenia . This suggests that 6-Chloro-2-fluoroquinoxaline could potentially be used in the development of treatments for such conditions .
Combatting Infectious Diseases
Given the current global health situation, the development of drugs to combat deadly pathogens (bacteria, fungi, viruses) is of utmost importance . Since quinoxalines, including 6-Chloro-2-fluoroquinoxaline, are essential moieties to treat infectious diseases, they hold great promise for the future .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and wearing protective gloves and eye protection .
Mechanism of Action
Target of Action
It is known that fluoroquinolones, a class of compounds to which 6-chloro-2-fluoroquinoxaline belongs, primarily target bacterial dna-gyrase . This enzyme is crucial for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
Fluoroquinolones, including 6-Chloro-2-fluoroquinoxaline, inhibit bacterial DNA-gyrase, preventing the supercoiling of bacterial DNA, which is a critical step in DNA replication . This inhibition disrupts the bacterial cell’s ability to replicate and repair its DNA, leading to cell death .
Biochemical Pathways
By inhibiting dna-gyrase, fluoroquinolones disrupt dna replication and transcription, affecting numerous downstream biochemical pathways within the bacterial cell .
Pharmacokinetics
Fluoroquinolones are generally well absorbed orally, widely distributed in body tissues, metabolized in the liver, and excreted via the kidneys .
Result of Action
The inhibition of DNA-gyrase by 6-Chloro-2-fluoroquinoxaline leads to the disruption of DNA replication and transcription in bacterial cells, resulting in cell death . This makes 6-Chloro-2-fluoroquinoxaline and other fluoroquinolones effective antibacterial agents .
Action Environment
The action, efficacy, and stability of 6-Chloro-2-fluoroquinoxaline can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, potentially impacting its absorption and distribution . Additionally, the presence of divalent cations can interfere with the activity of fluoroquinolones . .
properties
IUPAC Name |
6-chloro-2-fluoroquinoxaline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClFN2/c9-5-1-2-6-7(3-5)11-4-8(10)12-6/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFIATPSOMBFTQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN=C2C=C1Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-3-yl)methanamine](/img/structure/B3213477.png)


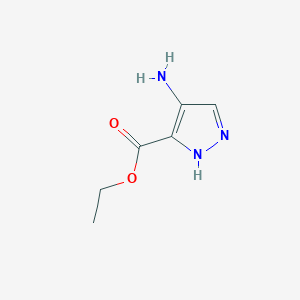


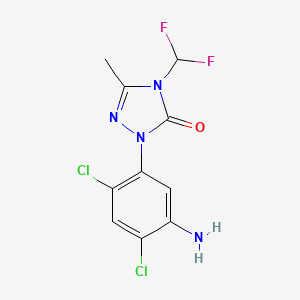

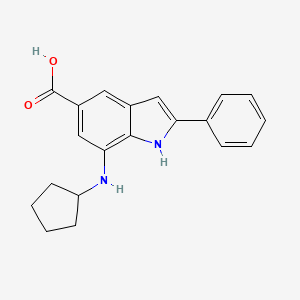
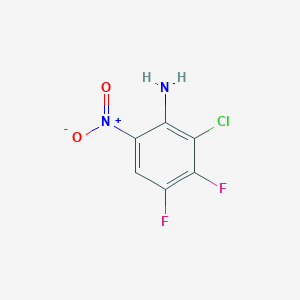

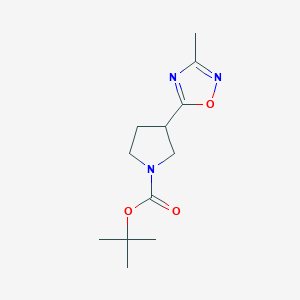
![Ethyl 6-bromo-8-cyanoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B3213572.png)
![4-[2-[(1R,2R)-2-(2,5-Difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]-4-thiazolyl]benzonitrile hydrochloride (1:1)](/img/structure/B3213586.png)